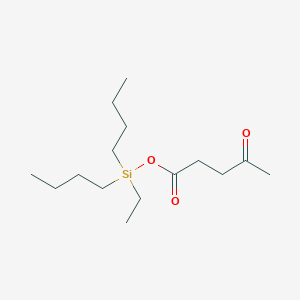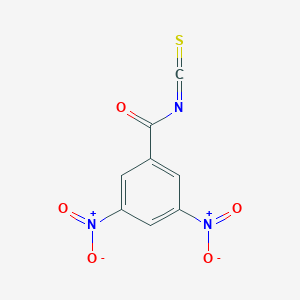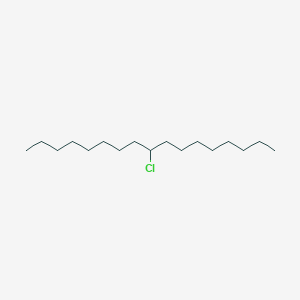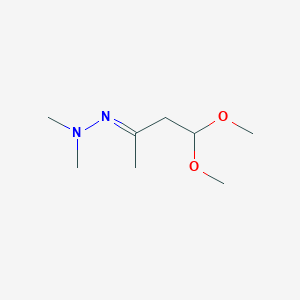![molecular formula C14H9Cl2NO2S2 B14439586 2-[(3,4-Dichlorophenyl)methanesulfonyl]-1,3-benzothiazole CAS No. 76151-65-0](/img/structure/B14439586.png)
2-[(3,4-Dichlorophenyl)methanesulfonyl]-1,3-benzothiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(3,4-Dichlorophenyl)methanesulfonyl]-1,3-benzothiazole is a chemical compound known for its diverse applications in scientific research and industry. This compound features a benzothiazole ring substituted with a methanesulfonyl group and a dichlorophenyl group, making it a valuable intermediate in organic synthesis and various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,4-Dichlorophenyl)methanesulfonyl]-1,3-benzothiazole typically involves the reaction of 3,4-dichlorobenzyl chloride with 2-mercaptobenzothiazole in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the chloride group is replaced by the benzothiazole moiety.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving the use of solvents like dimethylformamide (DMF) and catalysts to accelerate the reaction.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(3,4-Dichlorophenyl)methanesulfonyl]-1,3-benzothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols are commonly employed.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted benzothiazole derivatives.
Applications De Recherche Scientifique
2-[(3,4-Dichlorophenyl)methanesulfonyl]-1,3-benzothiazole has numerous applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-[(3,4-Dichlorophenyl)methanesulfonyl]-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to its observed biological effects. For example, it may inhibit microbial growth by interfering with essential metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,4-Dichlorobenzylsulfonyl chloride
- 3,4-Dichlorobenzenemethanesulfonyl chloride
- 3,4-Dichloro-α-toluenesulfonyl chloride
Uniqueness
2-[(3,4-Dichlorophenyl)methanesulfonyl]-1,3-benzothiazole is unique due to its specific substitution pattern and the presence of both the benzothiazole and sulfonyl groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Numéro CAS |
76151-65-0 |
|---|---|
Formule moléculaire |
C14H9Cl2NO2S2 |
Poids moléculaire |
358.3 g/mol |
Nom IUPAC |
2-[(3,4-dichlorophenyl)methylsulfonyl]-1,3-benzothiazole |
InChI |
InChI=1S/C14H9Cl2NO2S2/c15-10-6-5-9(7-11(10)16)8-21(18,19)14-17-12-3-1-2-4-13(12)20-14/h1-7H,8H2 |
Clé InChI |
CDSYDWRKNGHZBK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)N=C(S2)S(=O)(=O)CC3=CC(=C(C=C3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Methyl-2,8-dioxa-5-aza-1-germabicyclo[3.3.3]undecane](/img/structure/B14439516.png)
![1-Propanone, 1-cyclopropyl-3-(dimethylamino)-2-[(dimethylamino)methyl]-](/img/structure/B14439527.png)









![4-[(4-Octylbenzoyl)oxy]phenyl 4-cyanobenzoate](/img/structure/B14439595.png)
![tert-Butyl[(cyclohex-1-en-1-yl)methoxy]dimethylsilane](/img/structure/B14439603.png)
